N-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]propanamide
Overview
Description
N-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]propanamide is a compound that features a pyridine ring and a triazole ring, making it a heterocyclic compound. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]propanamide typically involves the formation of the triazole ring followed by the attachment of the pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine with a nitrile can form the triazole ring, which can then be further functionalized to attach the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the triazole or pyridine rings.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
N-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]propanamide involves its interaction with specific molecular targets. For example, it can inhibit the aggregation of alpha-synuclein, a protein associated with neurodegenerative diseases like Parkinson’s disease. This inhibition occurs through the binding of the compound to the protein, preventing its aggregation and subsequent neurotoxicity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and pyridine derivatives, such as:
- 5-(4-pyridinyl)-1,2,4-triazole
- N-(pyridin-4-yl)pyridin-4-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
What sets N-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]propanamide apart is its specific combination of the triazole and pyridine rings, which imparts unique biological activities and chemical properties. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-2-8(16)12-10-13-9(14-15-10)7-3-5-11-6-4-7/h3-6H,2H2,1H3,(H2,12,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIAXEQZLSCTHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NNC(=N1)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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